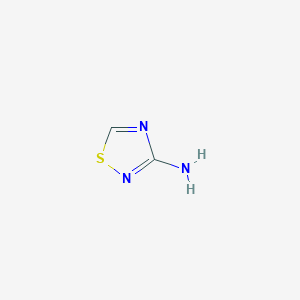
2-(3-Acetoxybenzoyl) furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Acetoxybenzoyl) furan (2-ABF) is a naturally occurring compound found in the essential oils of several plants, including lavender, rosemary, and geranium. It is a valuable compound with a wide range of applications in scientific research. 2-ABF is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as an inhibitor of certain enzymes. It also has potential applications in the pharmaceutical industry.
Aplicaciones Científicas De Investigación
Antibacterial Applications
“2-(3-Acetoxybenzoyl) furan” derivatives have been explored for their potential in combating microbial resistance, which is a significant global health issue. The incorporation of the furan nucleus into compounds is a key synthetic strategy in medicinal chemistry for developing new antibacterial agents. These compounds exhibit a broad spectrum of biological activity against both gram-positive and gram-negative bacteria, making them valuable in the search for new antimicrobial compounds .
Pharmaceutical Industry
In pharmaceuticals, furan derivatives, including “2-(3-Acetoxybenzoyl) furan,” are utilized due to their wide range of therapeutic benefits. They have been employed in various disease areas, showing properties such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and even anticancer activities. The versatility of furan compounds in drug synthesis makes them a significant focus in drug discovery and development .
Resin Production
Furan derivatives are used as a replacement for formaldehyde in resins, adhesives, and coatings. They serve as precursors to other chemicals used in the synthesis of polymers, such as polyethylene furanoate. This application is particularly important in the pursuit of “green” and sustainable chemical feedstocks, as it utilizes inedible lignocellulosic biomass .
Agrochemicals
The use of furan derivatives in agrochemicals is an emerging field. While specific applications of “2-(3-Acetoxybenzoyl) furan” in agrochemicals are not extensively documented, the broader class of furan compounds is known to contribute to sustainable agriculture practices. They are derived from biomass feedstock, making them environmentally friendly materials for agrochemical production .
Coatings Industry
In the coatings industry, furan derivatives are valued for their adhesion, mechanical, and thermal properties. They are used in developing heat-resistant coatings for various applications, including industrial and aerospace constructs. The bio-based nature of these coatings aligns with the increasing demand for sustainable and eco-friendly materials .
Energy Sector
Furan derivatives, including “2-(3-Acetoxybenzoyl) furan,” find applications in the energy sector due to their sustainable and renewable nature. They are considered among the most promising alternatives to petroleum-derived chemicals, offering unique compounds and properties that are essential for the development of green energy solutions .
Propiedades
IUPAC Name |
[3-(furan-2-carbonyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-9(14)17-11-5-2-4-10(8-11)13(15)12-6-3-7-16-12/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDXNMPGYHPJOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608861 |
Source


|
| Record name | 3-(Furan-2-carbonyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Acetoxybenzoyl) furan | |
CAS RN |
898766-20-6 |
Source


|
| Record name | [3-(Acetyloxy)phenyl]-2-furanylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Furan-2-carbonyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone](/img/structure/B1320929.png)





